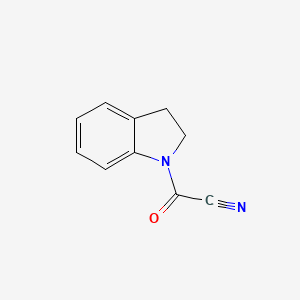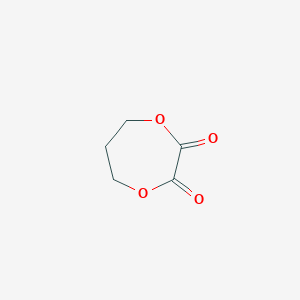![molecular formula C7H16N2O4 B14588093 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea CAS No. 61170-50-1](/img/structure/B14588093.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is a chemical compound with the molecular formula C7H16N2O4. It is characterized by the presence of a urea group attached to a triethylene glycol chain. This compound is known for its hydrophilic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea typically involves the reaction of triethylene glycol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The triethylene glycol chain enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. The urea group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the urea group.
Triethylene glycol: Shorter chain length and lacks the urea group.
Polyethylene glycol: Longer chain length and lacks the urea group.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is unique due to the presence of both the triethylene glycol chain and the urea group. This combination imparts distinct hydrophilic and hydrogen-bonding properties, making it suitable for specialized applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
61170-50-1 |
|---|---|
Formule moléculaire |
C7H16N2O4 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethylurea |
InChI |
InChI=1S/C7H16N2O4/c8-7(11)9-1-3-12-5-6-13-4-2-10/h10H,1-6H2,(H3,8,9,11) |
Clé InChI |
XJOYLWGVQGTYNB-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCO)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


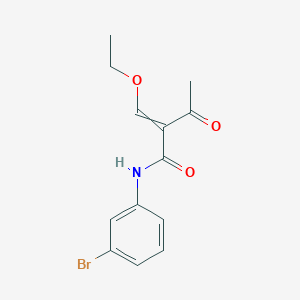

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
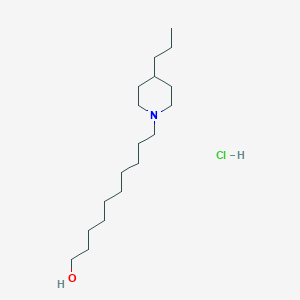
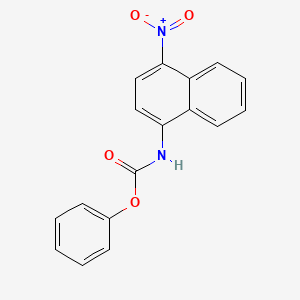
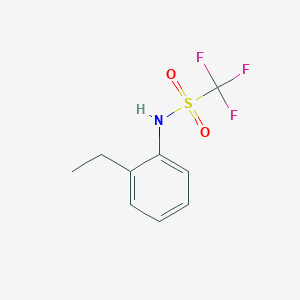
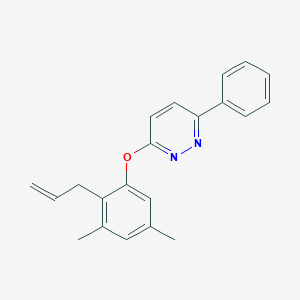
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
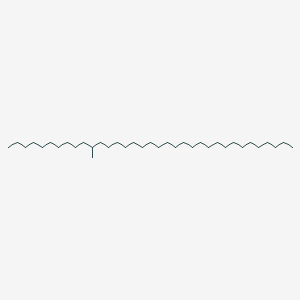
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
